molecular formula C12H19Cl3N2O B1500584 [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methanol dihydrochloride CAS No. 1185312-32-6

[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methanol dihydrochloride

Cat. No. B1500584
CAS RN: 1185312-32-6
M. Wt: 313.6 g/mol
InChI Key: VUATULOCBLCAEG-UHFFFAOYSA-N
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Description

“[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methanol dihydrochloride” is a chemical compound with the molecular formula C12H19Cl3N2O and a molecular weight of 313.65 . It is a derivative of piperidine, a heterocyclic organic compound .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methanol dihydrochloride”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methanol dihydrochloride” consists of a piperidine ring attached to a pyridine ring via a methylene bridge. The pyridine ring carries a chlorine atom at the 6-position .


Physical And Chemical Properties Analysis

“[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methanol dihydrochloride” has a molecular weight of 313.65. Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Pharmaceutical Development

This compound has potential applications in the development of new pharmaceuticals. Its structural similarity to other pyridinylmethyl-piperidin compounds, which have been explored for their medicinal properties, suggests it could be useful in synthesizing drugs that target specific receptors or enzymes within the body. For example, related compounds have been investigated for their ability to inhibit CYP11B2, an enzyme involved in aldosterone synthesis, which is a key hormone in blood pressure regulation .

properties

IUPAC Name

[1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O.2ClH/c13-12-4-3-10(6-14-12)7-15-5-1-2-11(8-15)9-16;;/h3-4,6,11,16H,1-2,5,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUATULOCBLCAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=C(C=C2)Cl)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671486
Record name {1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-yl}methanol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methanol dihydrochloride

CAS RN

1185312-32-6
Record name {1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-yl}methanol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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